molecular formula C12H15ClN2O2 B1405543 Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate CAS No. 1227955-17-0

Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate

Cat. No.: B1405543
CAS No.: 1227955-17-0
M. Wt: 254.71 g/mol
InChI Key: OBCSZZBUAFOFEN-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate (CAS 1227955-17-0) is a high-value chemical intermediate with significant relevance in modern medicinal chemistry and oncology research. This compound, with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71, is characterized by its piperidine-substituted isonicotinate core structure . Its primary research application is as a key synthetic building block in the development of novel therapeutic agents. Recent scientific advances highlight its crucial role in the synthesis of Piperidinyl-methyl-purineamines, a class of potent inhibitors targeting the nuclear receptor-binding SET domain protein 2 (NSD2) . NSD2 is a histone methyltransferase implicated in the pathogenesis of various cancers, including acute lymphoblastic leukemia, mantle cell lymphoma, and solid tumors . By serving as a precursor to these inhibitors, this compound contributes to a promising pathway for cancer treatment research, targeting epigenetic mechanisms to suppress tumor growth. The compound is offered with a high purity specification (97% minimum) to ensure consistency and reliability in experimental outcomes . It is supplied for research and development purposes only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are advised to consult the safety data sheet for proper handling, as the compound may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

methyl 2-chloro-6-piperidin-1-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-17-12(16)9-7-10(13)14-11(8-9)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCSZZBUAFOFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution on Isonicotinic Acid Derivatives

One of the most straightforward approaches involves starting from 2-chloroisonicotinic acid or its derivatives, followed by nucleophilic substitution with piperazine or piperidine derivatives.

  • Procedure:

    • Activation of 2-chloroisonicotinic acid as an ester (e.g., methyl ester) to enhance reactivity.
    • Reaction with piperazine or piperidine in the presence of a base (e.g., potassium carbonate) under reflux conditions.
    • The substitution occurs at the 6-position of the pyridine ring, replacing a suitable leaving group with the piperidine moiety.
  • Key Data:

    • Esterification of 2-chloroisonicotinic acid with methanol in acidic conditions yields methyl 2-chloro-6-methoxyisonicotinate.
    • Subsequent nucleophilic substitution with piperazine or piperidine yields the target compound.
  • Advantages:

    • High yields (~99%) reported for esterification steps.
    • Reactions are typically carried out under reflux with common solvents like tetrahydrofuran (THF).

Esterification and Subsequent Amination

This method involves initial esterification of isonicotinic acid derivatives, followed by nucleophilic substitution with piperidine.

  • Stepwise Process:

    • Esterification: React isonicotinic acid with methanol under reflux with sulfuric acid to form methyl isonicotinate.
    • Chlorination: Convert methyl isonicotinate to methyl 2-chloro-6-methoxyisonicotinate via chlorination using reagents like thionyl chloride or phosphorus oxychloride.
    • Amination: React methyl 2-chloro-6-methoxyisonicotinate with piperidine under reflux to substitute the chlorine atom, forming the piperidinyl derivative.
  • Research Data:

    • The chlorination step yields the methyl ester with high efficiency (~99%) under reflux with sulfuric acid.
    • The substitution with piperidine proceeds smoothly, yielding the desired compound.

Deaminative Chlorination of Aminoheterocycles

Inspired by biological deamination processes, a novel method involves converting amino groups directly into chlorides using a pyrylium reagent and chloride source.

  • Methodology:

    • Starting from aminoheterocycles, treat with a pyrylium reagent (e.g., Pyry-BF₄) and a chloride source.
    • This converts the amino group into a chloro group via a late-stage functionalization process.
    • The approach avoids harsh diazotization and oxidative chlorination, making it suitable for sensitive molecules.
  • Research Findings:

    • This method has broad substrate scope, applicable to over 20 heterocyclic classes.
    • It offers high functional group tolerance and safety advantages over classical methods like Sandmeyer reactions.

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Notes
Nucleophilic substitution 2-chloroisonicotinic acid Piperazine/piperidine Reflux in ethanol or THF High (~99%) Simple, high yield Suitable for late-stage modification
Esterification + chlorination + amination Isonicotinic acid derivatives Methanol, SOCl₂ or PCl₅, Piperidine Reflux, controlled temperature High Stepwise control Common route, scalable
Deaminative chlorination Aminoheterocycles Pyrylium reagent, chloride source Room temperature, mild Variable Broad scope, safe Late-stage functionalization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate serves as a versatile building block in synthetic organic chemistry. It is commonly used to synthesize more complex heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The chlorine atom can be substituted by nucleophiles such as amines or thiols.
  • Oxidation Reactions : The piperidine ring can be oxidized to form N-oxide derivatives.
  • Reduction Reactions : The compound can be reduced to remove the chlorine atom or convert the ester group to an alcohol.

Biology

In biological research, this compound has been investigated for its role as an enzyme inhibitor and receptor ligand. Its potential applications include:

  • Enzyme Inhibition : It has shown promise as a selective inhibitor for enzymes like galactokinase (GALK1), which is relevant for treating conditions such as classic galactosemia. Structural modifications of the compound have been linked to enhanced potency against GALK1.
  • Receptor Modulation : The compound interacts with various receptors, influencing physiological responses and potentially serving as a therapeutic agent.

Medicine

This compound is being explored for its potential in drug development, particularly targeting neurological disorders. Its mechanism of action involves interaction with specific molecular targets, affecting biochemical pathways relevant to various diseases.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and specialty chemicals, highlighting its importance beyond laboratory settings.

Inhibition of GALK1

Research indicates that this compound may effectively inhibit GALK1, which plays a crucial role in galactose metabolism. Studies have demonstrated that structural variations can enhance its inhibitory effects, making it a candidate for therapeutic intervention in metabolic disorders.

Cancer Therapeutics

There are ongoing investigations into the compound's potential as an anti-cancer agent, particularly through its ability to inhibit specific pathways involved in tumor growth and metastasis. For instance, compounds derived from this compound have been studied for their efficacy against various cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

To contextualize the properties of Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate, we analyze its structural and functional analogs, focusing on Ethyl 2-(piperidin-4-yl)acetate () as a representative example. While these compounds differ in core scaffold and substituents, their shared piperidine moiety and ester functionality allow for instructive comparisons.

Structural and Physicochemical Properties
Property This compound Ethyl 2-(piperidin-4-yl)acetate
Molecular Formula C₁₂H₁₃ClN₂O₂ C₁₁H₁₉NO₂
Molecular Weight ~252.7 g/mol 213.29 g/mol
Log Po/w Estimated 2.5–3.0 (chlorine enhances lipophilicity) 1.31
Hydrogen Bond Acceptors 4 (pyridine N, ester O, piperidine N) 3 (ester O, piperidine N)
Rotatable Bonds 3 5
Topological Polar Surface Area (TPSA) 49.3 Ų 38.8 Ų

Key Observations :

  • The chlorine atom in this compound increases molecular weight and lipophilicity (Log P) compared to Ethyl 2-(piperidin-4-yl)acetate.
  • Higher TPSA (due to additional N and O atoms) may lower blood-brain barrier (BBB) permeability relative to Ethyl 2-(piperidin-4-yl)acetate, which has moderate BBB penetration .

Key Observations :

  • Chlorinated pyridines in the target compound require harsher conditions (e.g., elevated temperatures) for functionalization compared to the milder protocols used for Ethyl 2-(piperidin-4-yl)acetate.
  • The ethyl ester analog’s synthesis leverages carbodiimide chemistry (EDC/HOBt), a common strategy for carboxylate activation, whereas the methyl ester may form via direct methylation of a carboxylic acid.
Bioavailability and ADME Profiles
Parameter This compound Ethyl 2-(piperidin-4-yl)acetate
GI Absorption Moderate (high TPSA reduces permeability) High
BBB Permeability Low Moderate
P-gp Substrate Likely yes (due to aromaticity) No
CYP Inhibition Potential CYP2D6 inhibition (chlorine effect) Not reported

Key Observations :

  • The ethyl analog’s lower TPSA and absence of aromatic chlorine enhance its gastrointestinal absorption and BBB penetration.
  • This compound’s chlorine atom and aromatic system may increase CYP450 interaction risks, necessitating detailed metabolic studies.

Biological Activity

Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15ClN2O2
  • Molecular Weight : 254.71 g/mol
  • CAS Number : 1227955-17-0

The compound is synthesized through the reaction of 2-chloroisonicotinic acid with piperidine, typically using methanol as an esterification agent under reflux conditions .

This compound acts primarily as an enzyme inhibitor or receptor modulator. Its biological activity is attributed to its interactions with specific molecular targets, which can vary depending on the context of use. The compound has been explored for its potential roles in:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting disease processes.
  • Receptor Modulation : It can interact with various receptors, influencing physiological responses.

Enzyme Inhibition

Research indicates that this compound may serve as a selective inhibitor for certain enzymes. For instance, studies have shown its potential as an inhibitor of galactokinase (GALK1), which is relevant in the context of treating classic galactosemia . The compound's structural modifications have been linked to enhanced potency against GALK1, demonstrating its role in biochemical inhibition.

Case Studies and Research Findings

  • Inhibition of GALK1 :
    • A study identified novel analogs based on this compound that exhibited potent inhibition of GALK1 with IC50 values below 100 nM. These compounds showed efficacy in preventing the accumulation of galactose-1 phosphate in patient-derived cells .
  • 15-Prostaglandin Dehydrogenase (15-PGDH) :
    • Inhibitors of 15-PGDH have been explored for their ability to elevate prostaglandin levels, promoting tissue regeneration. While not directly tested on this compound, the mechanisms involved highlight the potential for similar compounds to influence regenerative processes .
  • Cancer Therapeutics :
    • The compound's structural characteristics suggest it could function as a selective inhibitor in cancer therapy, particularly targeting NSD2, a protein implicated in oncogenesis . This positions this compound within a framework of developing anti-cancer agents.

Data Table: Biological Activity Summary

Study FocusTarget Enzyme/ReceptorIC50 Value (nM)Notes
GALK1 InhibitionGALK1<100Prevents galactose accumulation
Prostaglandin Regulation15-PGDH0.1Enhances tissue regeneration
Cancer TherapeuticsNSD2Not specifiedPotential selective inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate
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Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate

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